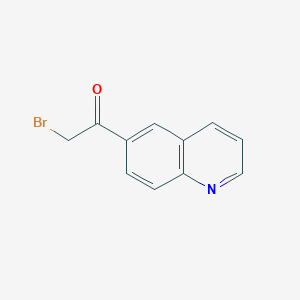

2-bromo-1-(quinolin-6-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-quinolin-6-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKWDUHPTCKUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856590 | |

| Record name | 2-Bromo-1-(quinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97596-07-1 | |

| Record name | 2-Bromo-1-(quinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The functionalization of this scaffold is a key strategy for the discovery of novel and potent drug candidates. Within this context, 2-bromo-1-(quinolin-6-yl)ethanone emerges as a pivotal intermediate. Its structure combines the biologically significant quinoline core with a highly reactive α-bromoketone moiety. This dual functionality makes it an exceptionally valuable building block, enabling chemists to introduce a variety of molecular complexities and pharmacophores through well-established synthetic transformations.

This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, validated synthetic protocols, key chemical transformations, and its demonstrated utility in the synthesis of biologically active molecules. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.

Physicochemical and Structural Properties

This compound is a solid at room temperature, and its identity is unequivocally established by its CAS number. A summary of its core properties is presented below.

| Property | Value | Source |

| CAS Number | 97596-07-1 | [2], [3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₁H₈BrNO | [2], [3] |

| Molecular Weight | 250.09 g/mol | [2], [3] |

| Synonyms | 2-Bromo-1-(6-quinolinyl)ethanone, Ethanone, 2-bromo-1-(6-quinolinyl)- | |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |

| XLogP3 | 2.4 | [2] |

Note: Experimental melting and boiling points are not widely reported in publicly available literature. For reference, the analogous compound 2-bromo-1-phenylethanone has a melting point of approximately 50 °C.[4]

Synthesis of this compound

The most direct and widely utilized method for preparing the title compound is the α-bromination of the corresponding ketone, 1-(quinolin-6-yl)ethanone. This reaction leverages the acidic nature of the α-protons, which are activated by the adjacent carbonyl group, allowing for electrophilic substitution by bromine.

Causality in Experimental Design

The choice of reaction conditions is critical for achieving high yield and purity.

-

Solvent: A relatively non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is preferred to dissolve the starting ketone without participating in the reaction.[5]

-

Temperature: The reaction is conducted at low temperatures (typically 0-5 °C) to control the reaction rate. This minimizes the formation of di-brominated and other side products, which can arise from the exothermic nature of the reaction and the increased reactivity of the product under harsher conditions.[5]

-

Reagent Addition: Molecular bromine (Br₂) is added dropwise to maintain a low instantaneous concentration, further ensuring selective mono-bromination.

-

Work-up: A wash with a mild base, such as aqueous sodium bicarbonate solution, is essential to neutralize the hydrobromic acid (HBr) byproduct and to quench any unreacted bromine.[5]

Experimental Protocol: α-Bromination

-

Dissolution: Dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Bromine Addition: Add a solution of molecular bromine (1.05 eq) in DCM dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the reddish-brown color of bromine disappears and gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid. This method has been reported to yield the product in approximately 85% yield.[5]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound is dominated by the reactivity of its α-bromoketone functional group. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.[5]

Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)

A prominent application is in the construction of thiazole-containing compounds, which are themselves important pharmacophores. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.

-

Mechanism: The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.

Construction of Fused Imidazo[2,1-b]thiazole Scaffolds

This compound is also a key precursor for building more complex, fused heterocyclic systems like imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry.[5]

-

Mechanism & Protocol: The synthesis is achieved by reacting this compound with a 2-aminothiazole derivative.

-

Nucleophilic Attack: The exocyclic amino group of 2-aminothiazole attacks the α-carbon of the bromoketone, displacing the bromide ion to form an intermediate.

-

Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring in the intermediate then attacks the carbonyl carbon.

-

Dehydration: The resulting bicyclic alcohol readily dehydrates, often under acidic or heated conditions, to form the final aromatic 6-(quinolin-6-yl)imidazo[2,1-b]thiazole product.[5]

-

Caption: Key derivatization pathways from the core reagent.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for generating libraries of compounds for biological screening. The quinoline ring is a known pharmacophore in antitubercular and antibacterial drug discovery.[1][5]

-

Antitubercular Agents: Research has demonstrated that modifications on the quinoline scaffold can lead to potent activity against Mycobacterium tuberculosis. This intermediate allows for the exploration of the structure-activity relationship (SAR) at the 6-position by enabling the attachment of various heterocyclic and functional groups.[5]

-

Antibacterial Agents: The presence of bromine atoms on a quinoline ring has been shown to significantly enhance antibacterial activity, particularly against Gram-negative bacteria.[1] By using this compound, medicinal chemists can synthesize novel quinoline derivatives and test their efficacy against a panel of bacterial strains, including multi-drug resistant variants.[5]

Safety, Handling, and Storage

As a reactive α-bromoketone, this compound requires careful handling to ensure laboratory safety.

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. (Based on GHS classifications for similar compounds)[3]

-

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. α-Bromoketones are often lachrymators (tear-producing agents), so proper ventilation is critical.[6] Do not eat, drink, or smoke in the handling area.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][6] Recommended storage temperature is 2-8 °C.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined reactivity, rooted in the principles of physical organic chemistry, provides a reliable and versatile platform for synthesizing novel molecular architectures based on the privileged quinoline scaffold. By understanding its properties, synthesis, and chemical behavior, researchers can effectively employ this compound to generate diverse libraries of potential therapeutic agents, accelerating the discovery of new treatments for a range of human diseases.

References

-

El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. Available at: [Link]

-

2-Bromo-1-(quinolin-6-yl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One . Medires. Available at: [Link]

-

Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein . RSC Publishing. Available at: [Link]

-

Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) . Cheméo. Available at: [Link]

Sources

- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 2. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 97596-07-1 | Benchchem [benchchem.com]

- 6. 1-(3-Bromoquinolin-6-yl)ethanone - Lead Sciences [lead-sciences.com]

Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone from 1-(quinolin-6-yl)ethanone

An In-Depth Technical Guide to the Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in medicinal chemistry, from its precursor 1-(quinolin-6-yl)ethanone. The document delves into the underlying mechanistic principles of α-bromination, compares various synthetic methodologies, offers a detailed and validated experimental protocol, and outlines essential characterization and safety procedures. The content is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility, serving as a practical resource for professionals in organic synthesis and drug discovery.

Introduction: The Strategic Importance of α-Bromo Quinolinyl Ketones

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] Derivatives of quinoline are central to many drug discovery programs. Among these, α-haloketones are exceptionally valuable synthetic intermediates due to their dual reactivity: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a good leaving group (the halogen).[3]

Specifically, this compound serves as a potent building block for constructing more complex heterocyclic systems. Its reactivity is instrumental in synthesizing fused heterocycles like 6-(quinolin-6-yl)imidazo[2,1-b]thiazoles, which are of significant interest for biological screening.[4] The direct and efficient synthesis of this α-bromoketone is therefore a critical first step in the development of novel quinoline-based pharmacophores. This guide provides the foundational knowledge and practical protocols to achieve this transformation reliably and safely.

Mechanistic Framework: The Acid-Catalyzed α-Bromination of Ketones

The conversion of 1-(quinolin-6-yl)ethanone to its α-bromo derivative is most effectively achieved via an acid-catalyzed halogenation. Understanding the mechanism is paramount for optimizing reaction conditions and minimizing side-product formation. The reaction proceeds through the formation of an enol intermediate, which acts as the key nucleophile.[5]

The mechanism involves four principal steps:

-

Carbonyl Protonation: A catalytic amount of acid (e.g., HBr or acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon. This is the slow, rate-determining step of the reaction.[6][7] The resulting enol is the active nucleophilic species.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂), forming a new carbon-bromine bond at the α-position.[5][6]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.[5]

Under acidic conditions, the reaction reliably stops after monobromination. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making the initial protonation step for a second bromination less favorable.[8] This inherent selectivity is a key advantage of the acid-catalyzed pathway.

Caption: Acid-catalyzed pathway for α-bromination of a ketone.

Synthetic Methodologies: A Comparative Analysis

While several methods exist for the synthesis of α-bromo ketones, direct bromination with elemental bromine or N-Bromosuccinimide (NBS) are the most prevalent and practical for this substrate.

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Bromination | Elemental Bromine (Br₂) | Acetic acid, Chloroform, or Diethyl Ether; 0-25°C[3][4] | High reactivity, cost-effective, straightforward. | Br₂ is highly toxic, corrosive, and volatile; generates corrosive HBr byproduct.[9] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or CCl₄; catalytic acid (p-TsOH) or radical initiator (AIBN).[10][11] | Milder conditions, easier to handle solid reagent, selective. | Higher cost, can lead to impurities if conversion is incomplete.[12] |

| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Reflux in solvents like Ethyl Acetate/Chloroform.[13] | Avoids use of elemental bromine, solid reagent. | Requires stoichiometric amounts of copper salt, leading to metallic waste. |

For the synthesis of this compound, direct bromination with elemental bromine offers a high-yielding and well-documented route, provided appropriate safety measures are rigorously followed.[4]

Field-Proven Experimental Protocol: Direct Bromination

This protocol details the synthesis of this compound using elemental bromine. It is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Equipment

-

Reagents: 1-(quinolin-6-yl)ethanone, Elemental Bromine (Br₂), Chloroform (CHCl₃) or Glacial Acetic Acid, 5% Sodium Bicarbonate (NaHCO₃) solution, 5% Sodium Bisulfite (NaHSO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄), Diethyl Ether.

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware for filtration and recrystallization.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, access to a certified chemical fume hood.

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

-

Bromine Addition: Prepare a solution of elemental bromine (1.05-1.1 eq) in the same solvent. Add this solution dropwise to the cooled ketone solution over 30-45 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts.[3] The characteristic reddish-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for another hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing an ice-cold aqueous solution of 5% sodium bisulfite. Stir until the bromine color is completely discharged. This step neutralizes any unreacted bromine.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) byproduct until effervescence ceases.[4]

-

Extraction: If chloroform was used, transfer the mixture to a separatory funnel and separate the layers. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to afford the product as a crystalline solid. Yields of approximately 85% have been reported for this method.[4]

Product Validation: Spectroscopic Characterization

Confirming the structure of the final product is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -CH ₂Br | ~4.4 - 4.8 | Singlet (s) |

| Quinoline Ar-H | ~7.5 - 9.0 | Multiplets (m) | |

| ¹³C NMR | -C H₂Br | ~30 - 35 | - |

| C =O | ~190 - 195 | - | |

| Quinoline Ar-C | ~120 - 150 | - | |

| Table based on data from analogous structures.[4] |

The most telling signal in the ¹H NMR spectrum is the singlet corresponding to the two methylene protons (-CH₂Br), which appears significantly downfield due to the deshielding effects of the adjacent carbonyl and bromine atom.[4] The disappearance of the starting material's acetyl methyl singlet (around 2.7 ppm) and the appearance of this new singlet confirms the successful transformation.

Safety Considerations: A Mandate for Diligence

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Elemental Bromine (Br₂): A highly toxic, corrosive, and volatile liquid that can cause severe chemical burns upon contact and respiratory damage upon inhalation. It must be handled exclusively in a certified chemical fume hood. All transfers should be done with care to avoid spills.[9]

-

Hydrogen Bromide (HBr): A toxic and highly corrosive gas generated as a byproduct. It can cause severe irritation and burns to the respiratory tract, skin, and eyes.[14][15] The neutralization step with sodium bicarbonate is crucial for safely quenching this byproduct.

-

α-Bromo Ketones: This class of compounds, including the product, are potent lachrymators (tear-inducing agents) and skin irritants. Avoid inhalation of dust or vapors and prevent skin contact.

-

General Precautions: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Ensure an emergency eyewash station and safety shower are accessible.

Conclusion

The synthesis of this compound from 1-(quinolin-6-yl)ethanone via acid-catalyzed bromination is a robust and efficient transformation. By understanding the underlying reaction mechanism, carefully selecting the synthetic methodology, and adhering to a detailed and safety-conscious experimental protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and synthetic chemistry. The keys to success are precise control over reaction conditions to ensure high selectivity for the mono-brominated product and an unwavering commitment to safety when handling the hazardous materials involved.

References

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Jacquelin, K., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4909. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

-

Rappe, C. (1966). Halogenation of Ketones. V. Studies on the Mechanisms of Base Catalyzed Halogenations of Butanone-2. Acta Chemica Scandinavica, 20, 1721-1728. Available at: [Link]

-

ResearchGate. (2008). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2014). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]

- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide. Retrieved from [Link]

-

ResearchGate. (2007). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

-

Royal Society of Chemistry. (2016). N-Bromosuccinimide promoted and base switchable one pot synthesis of α-imido and α-amino ketones from styrenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

YouTube. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. Retrieved from [Link]

-

Scientific Research Publishing. (2012). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

-

Medium. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 97596-07-1 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 9. carlroth.com [carlroth.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]

- 12. reddit.com [reddit.com]

- 13. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 14. nj.gov [nj.gov]

- 15. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]

An In-depth Technical Guide to the Structure Elucidation of 2-bromo-1-(quinolin-6-yl)ethanone

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 2-bromo-1-(quinolin-6-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology that integrates synthesis context with a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Each section details not only the experimental protocols but also the scientific rationale behind the expected outcomes, grounding predictions in established principles and data from analogous structures. The guide culminates in a unified interpretation of the spectral data, demonstrating how these orthogonal techniques converge to provide an unambiguous confirmation of the molecular structure.

Introduction: The Significance of a Versatile Heterocyclic Building Block

This compound (Molecular Formula: C₁₁H₈BrNO, Molecular Weight: 250.09 g/mol ) is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2][3] It incorporates two key reactive moieties: the quinoline heterocycle, a scaffold prevalent in a wide array of pharmacologically active compounds, and an α-bromoketone, a versatile electrophilic group primed for nucleophilic substitution and the construction of more complex molecular architectures.[1] Its utility as a precursor for novel therapeutics, such as imidazo[2,1-b]thiazoles, necessitates an unimpeachable confirmation of its structure before its inclusion in synthetic pathways.[1]

The misidentification of such a crucial intermediate can lead to the squandering of resources, the generation of unintended side products, and the misinterpretation of biological activity data. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific integrity and efficient drug development. This guide outlines such an approach, emphasizing the synergy between different analytical techniques to build a self-validating system of structural proof.

Synthesis Context: The Friedel-Crafts Acylation and Subsequent α-Bromination

A robust structure elucidation strategy begins with an understanding of the compound's synthesis, as this knowledge informs potential side-products and impurities. A common and logical route to this compound involves a two-step process.

Caption: Synthetic pathway for this compound.

First, quinoline undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 1-(quinolin-6-yl)ethanone. The subsequent step is a selective α-bromination of the ketone's methyl group, often using elemental bromine in a suitable solvent, to yield the final product.[1] Awareness of this process is crucial, as it highlights potential impurities such as the unreacted starting ketone or di-brominated species.

A Convergent Spectroscopic Approach for Structure Elucidation

No single technique provides absolute structural proof. True confidence is achieved when multiple, independent analytical methods provide concordant data. The following sections detail the core techniques required for the elucidation of this compound.

Caption: Convergent workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the probe is properly tuned to the ¹H and ¹³C frequencies and the magnetic field is shimmed for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and an accumulation of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase correction and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the bromomethyl group and the six protons on the quinoline ring.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 4.5 - 4.8 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with. This is a hallmark signal for an α-bromoketone. |

| ~ 7.4 - 9.0 | Multiplet (m) | 6H | Ar-H (Quinoline) | The six aromatic protons on the quinoline ring will appear as a complex series of doublets and double-doublets in the typical aromatic region. Specific assignments require 2D NMR, but the integration confirms the presence of the quinoline core. Based on data for 6-bromoquinoline derivatives, the proton at the C5 position is often the most deshielded. |

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum will provide a count of the unique carbon environments.

| Predicted δ (ppm) | Assignment | Rationale & Causality |

| ~ 30 - 35 | -C H₂Br | The carbon atom bonded to the bromine is expected in this range, shifted downfield by the halogen. |

| ~ 120 - 155 | Ar-C (Quinoline) | Nine distinct signals are expected for the nine carbons of the quinoline ring system, appearing in the typical aromatic carbon region. |

| ~ 190 - 195 | -C =O | The carbonyl carbon of an aromatic ketone is highly deshielded and appears significantly downfield. This signal is characteristic and confirms the ketone functionality. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, offering direct proof of the molecular formula.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: Acquire the spectrum in positive ion mode using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Molecular Ion Peak: The most critical piece of information is the molecular ion [M+H]⁺. Given the molecular formula C₁₁H₈BrNO, the expected monoisotopic mass is approximately 248.9789 Da.[3] A high-resolution mass measurement confirming this value provides strong evidence for the elemental composition.

-

Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. The most likely fragmentation pathway is the loss of the bromine atom or the entire bromomethyl group, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal.[4] Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be run first and automatically subtracted from the sample spectrum.

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |

| ~ 1685 - 1700 | Strong | C=O Stretch | The carbonyl stretch for an aromatic ketone is typically found in this region. Conjugation with the quinoline ring lowers the frequency compared to a saturated ketone (~1715 cm⁻¹). This is a strong, sharp, and unmistakable peak.[5] |

| ~ 1500 - 1600 | Medium-Strong | C=C and C=N Stretches | These absorptions are characteristic of the aromatic quinoline ring system. |

| ~ 1200 - 1300 | Medium | C-C(=O)-C Stretch | This band is associated with the ketone framework. |

| ~ 600 - 700 | Medium-Strong | C-Br Stretch | The carbon-bromine bond vibration appears in the fingerprint region of the spectrum. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the quinoline chromophore.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 1 x 10⁻⁵ M.

-

Analysis: Scan the absorbance of the solution from approximately 200 to 400 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before running the sample.

The UV-Vis spectrum is expected to be characteristic of a substituted quinoline system. Quinoline itself shows multiple absorption bands corresponding to π → π* transitions.[6] For this compound, one would expect to see absorption maxima (λ_max) around 250-280 nm and 300-330 nm . The exact positions and intensities will be influenced by the bromoacetyl substituent, but the overall pattern will confirm the presence of the extended aromatic system.

Data Synthesis and Final Confirmation

-

Mass Spectrometry confirms the molecular formula C₁₁H₈BrNO via accurate mass and the tell-tale 1:1 isotopic pattern for a single bromine atom.

-

IR Spectroscopy confirms the presence of the key functional groups: a conjugated ketone (C=O) and a carbon-bromine bond (C-Br).

-

UV-Vis Spectroscopy confirms the presence of the extended quinoline aromatic system.

-

NMR Spectroscopy provides the definitive structural map. ¹³C NMR confirms the presence of 11 unique carbons, including a carbonyl carbon (~192 ppm) and a brominated aliphatic carbon (~32 ppm). ¹H NMR provides the final, crucial details: the 2-proton singlet for the -CH₂Br group, shifted downfield by adjacent electron-withdrawing groups, and the complex pattern of 6 aromatic protons, confirming the monosubstituted quinoline ring.

Together, these pieces of evidence leave no room for ambiguity. The data collectively and conclusively validates the structure as this compound, providing the necessary confidence for its use in further research and development.

References

-

PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Diaconu, A., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 15(1), 180. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

ResearchGate. (2018). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

-

Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). US4340757A - Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene.

- Google Patents. (n.d.). US-8193182-B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 97596-07-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(quinolin-6-yl)ethanone is a key synthetic intermediate that holds significant importance in the field of medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the pharmacologically relevant quinoline scaffold and a reactive α-bromoketone moiety. This unique combination makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The quinoline ring itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting antimicrobial, anticancer, and antimalarial properties. The presence of the α-bromoketone functionality provides a reactive handle for various chemical transformations, most notably nucleophilic substitution reactions, allowing for the facile introduction of diverse structural motifs and the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its application in the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₈BrNO | [1] |

| Molecular Weight | 250.09 g/mol | , [2][3] |

| CAS Number | 97596-07-1 | , [2][3] |

| Appearance | Likely a solid at room temperature | Based on analogous α-bromoketones |

| Melting Point | No experimental data available. Analogous compound 2-bromo-1-phenylethanone has a melting point of 49-51 °C. | [4] |

| Boiling Point | No data available. Likely to decompose upon heating at atmospheric pressure. | [5] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Based on general solubility of similar organic compounds. |

| LogP (predicted) | 2.8124 | [3] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a dedicated public spectral database for this specific compound is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinoline ring and the methylene protons adjacent to the bromine atom. The methylene protons (-CH₂Br) are anticipated to appear as a singlet in the downfield region, typically between 4.4 and 4.8 ppm, due to the deshielding effects of the adjacent carbonyl group and the bromine atom.[2] The aromatic protons of the quinoline ring system would likely appear as a series of complex multiplets in the range of 7.5 to 9.0 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-195 ppm.[2] The carbon of the methylene group attached to bromine (-CH₂Br) would likely appear around 30-35 ppm.[2] The aromatic carbons of the quinoline ring are expected to resonate in the region of 120-150 ppm.[2]

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. The presence of the aromatic quinoline ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.09 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the α-bromination of the corresponding ketone, 1-(quinolin-6-yl)ethanone.[2] This reaction typically involves the use of a brominating agent such as molecular bromine (Br₂) in a suitable organic solvent.

Sources

2-bromo-1-(quinolin-6-yl)ethanone IUPAC name and synonyms

An In-Depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As an α-bromoketone derivative of quinoline, its chemical architecture offers a versatile platform for the synthesis of a wide array of complex heterocyclic structures. The quinoline core itself is a well-established pharmacophore, present in numerous FDA-approved drugs and natural alkaloids, exhibiting a broad spectrum of biological activities including antimicrobial, antimalarial, and anticancer properties.[1] This guide provides a comprehensive overview of the nomenclature, chemical properties, synthetic utility, and key applications of this pivotal research chemical.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of sound scientific research. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]

Synonyms: The compound is also known by several other names in literature and commercial catalogs, which include:

-

2-Bromo-1-(6-quinolinyl)ethanone[3]

-

2-bromo-1-quinolin-6-yl-ethanone[2]

-

2-bromo-1-(6-quinolyl)ethanone[2]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for characterization, analysis, and computational modeling.

| Property | Value | Source |

| CAS Number | 97596-07-1 | [2][3][4] |

| Molecular Formula | C₁₁H₈BrNO | [2][3][4] |

| Molecular Weight | 250.09 g/mol | [2][3][4] |

| IUPAC Name | 2-bromo-1-quinolin-6-ylethanone | [2] |

| SMILES | C1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1 | [2][4] |

| InChI | InChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2 | [2] |

| InChIKey | SFKWDUHPTCKUMZ-UHFFFAOYSA-N | [2] |

Core Chemical Reactivity and Synthetic Logic

The synthetic versatility of this compound stems from the presence of two key reactive sites: the α-bromine and the carbonyl group. The bromine atom, positioned alpha to the electron-withdrawing carbonyl group, renders the adjacent carbon highly electrophilic.[3] This makes it an excellent substrate for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[3] This reactivity is the cornerstone of its utility in building more complex molecular architectures.

The primary application of this compound is as a precursor for constructing novel heterocyclic systems, which are of paramount interest in medicinal chemistry due to their diverse biological activities.[3] Two prominent examples are the synthesis of thiazoles and fused imidazo[2,1-b]thiazoles.

Synthesis of Thiazole Derivatives: The Hantzsch Reaction

A major application of this compound is in the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of the α-bromoketone with a thioamide-containing compound, such as thiourea or a substituted thioamide. The reaction provides a direct and efficient route to 4-(quinolin-6-yl)thiazole derivatives.

The causality behind this transformation lies in the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Synthesis of Fused Imidazo[2,1-b]thiazole Scaffolds

Beyond simple thiazoles, this compound is instrumental in constructing fused heterocyclic systems like imidazo[2,1-b]thiazoles.[3] These bicyclic structures are of significant interest in drug discovery programs. The synthesis is typically achieved by reacting the α-bromoketone with a 2-aminothiazole derivative.[3]

The reaction proceeds in a stepwise manner:

-

Nucleophilic Substitution: The exocyclic amino group of the 2-aminothiazole acts as the nucleophile, attacking the α-carbon and displacing the bromide ion.[3]

-

Intramolecular Cyclization: The endocyclic nitrogen of the resulting intermediate then attacks the carbonyl carbon.[3]

-

Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic imidazo[2,1-b]thiazole ring system.[3]

Caption: Synthesis of Fused Imidazo[2,1-b]thiazoles.

Experimental Protocols: A Self-Validating System

The following protocol for the Hantzsch thiazole synthesis serves as a representative example of the practical application of this compound.

Protocol: Synthesis of 2-amino-4-(quinolin-6-yl)thiazole

| Parameter | Specification |

| Reactant 1 | This compound |

| Reactant 2 | Thiourea |

| Solvent | Ethanol |

| Conditions | Reflux |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in anhydrous ethanol.

-

Addition of Reagent: Add 1.1 equivalents of thiourea to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Isolation: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(quinolin-6-yl)thiazole.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of therapeutic properties.[1] Consequently, this compound is a valuable building block for synthesizing novel quinoline derivatives for biological evaluation.

-

Antitubercular and Antibacterial Agents: Derivatives synthesized from this precursor have been investigated for their potential to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.[3] The ability to easily modify the molecule by reacting it with different nucleophiles allows for the creation of compound libraries for Structure-Activity Relationship (SAR) studies, which are crucial for optimizing potency and reducing toxicity.[3]

-

Anticancer Research: Given that the quinoline ring is a key structural motif in compounds targeting the epidermal growth factor receptor (EGFR), a critical pathway in many cancers, derivatives of this compound are explored as potential anticancer agents.[5]

Safety and Handling

As an α-bromoketone, this compound should be handled with care. Such compounds are often lachrymators and skin irritants.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

(Based on data for similar α-bromoketones and supplier information)[4][6]

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Store in a cool, dry place in a tightly sealed container.[4][7]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[6][7]

Conclusion

This compound is a cornerstone reagent for synthetic and medicinal chemists. Its well-defined reactivity, centered on the electrophilic α-carbon, provides a reliable and versatile entry point to a vast chemical space of quinoline-based heterocycles. The ability to readily construct thiazole and fused imidazothiazole scaffolds underscores its importance in the generation of novel compounds for drug discovery programs targeting a range of diseases, from bacterial infections to cancer. Proper understanding of its chemical properties, synthetic applications, and handling requirements is essential for leveraging its full potential in a research setting.

References

-

MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h)-One. Retrieved from [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

-

PMC. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7. Retrieved from [Link]

Sources

- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 2. 2-Bromo-1-(quinolin-6-yl)ethan-1-one | C11H8BrNO | CID 71699692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 97596-07-1 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 2-bromo-1-phenyl-1-ethanone oxime | CAS#:14181-72-7 | Chemsrc [chemsrc.com]

Spectroscopic Characterization of 2-bromo-1-(quinolin-6-yl)ethanone: A Technical Guide

Introduction

2-bromo-1-(quinolin-6-yl)ethanone is a key intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery and materials science. As an α-bromoketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine, which is susceptible to nucleophilic substitution. The quinoline moiety, a privileged scaffold in medicinal chemistry, imparts significant biological and photophysical properties to the molecules derived from this intermediate.

Accurate and unambiguous structural confirmation of this compound is paramount before its use in subsequent synthetic steps. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide, grounded in fundamental principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the rationale behind the predicted spectral features, providing researchers with the necessary tools to confidently identify and assess the purity of their synthesized this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

The ¹H NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The key diagnostic signal will be the singlet corresponding to the methylene protons adjacent to the carbonyl and bromine. The aromatic region will display a complex pattern of signals characteristic of a 6-substituted quinoline ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.95 | dd | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen atom and shows coupling to H-3 and H-4. |

| ~8.20 | d | 1H | H-8 | H-8 is deshielded due to its peri-position to the nitrogen and will appear as a doublet coupled to H-7. |

| ~8.15 | d | 1H | H-4 | H-4 is coupled to H-3 and H-2. |

| ~8.05 | d | 1H | H-5 | H-5 is a doublet coupled to H-7. |

| ~7.80 | dd | 1H | H-7 | H-7 is coupled to both H-8 and H-5, appearing as a doublet of doublets. |

| ~7.50 | dd | 1H | H-3 | H-3 is coupled to both H-2 and H-4. |

| ~4.50 | s | 2H | -CH₂Br | The methylene protons are strongly deshielded by the adjacent electron-withdrawing carbonyl group and the bromine atom, appearing as a characteristic singlet. |

Expected Coupling Constants:

-

³J(H2-H3) ≈ 4.5 Hz

-

⁴J(H2-H4) ≈ 1.5 Hz

-

³J(H3-H4) ≈ 8.5 Hz

-

³J(H7-H8) ≈ 8.5 Hz

-

⁴J(H5-H7) ≈ 2.0 Hz

The ¹³C NMR spectrum will be characterized by nine signals in the aromatic region and two in the downfield region corresponding to the carbonyl and the brominated methylene carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | C=O | The carbonyl carbon is significantly deshielded. |

| ~151.0 | C-2 | Carbon adjacent to nitrogen. |

| ~148.0 | C-8a | Quaternary carbon. |

| ~136.5 | C-4 | Aromatic CH. |

| ~135.0 | C-6 | Quaternary carbon attached to the acetyl group. |

| ~130.0 | C-8 | Aromatic CH. |

| ~129.5 | C-5 | Aromatic CH. |

| ~128.5 | C-7 | Aromatic CH. |

| ~128.0 | C-4a | Quaternary carbon. |

| ~122.0 | C-3 | Aromatic CH. |

| ~33.0 | -CH₂Br | The carbon is deshielded by the attached bromine atom. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group. The aromatic region will show characteristic bands for the quinoline ring, and a weaker absorption for the C-Br bond is expected in the fingerprint region.

Predicted IR Data (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1690 | Strong | C=O stretch (aryl ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~1250 | Medium | Aryl-C(=O) stretch |

| 850-800 | Strong | C-H out-of-plane bending |

| 690-515 | Weak-Medium | C-Br stretch |

The carbonyl stretching frequency is expected to be around 1690 cm⁻¹ due to conjugation with the aromatic quinoline ring. The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Abundance | Assignment |

| 251/249 | Moderate | [M]⁺• (Molecular ion peak with bromine isotope pattern) |

| 170 | High | [M - Br]⁺ |

| 156 | High | [Quinoline-6-C=O]⁺ |

| 128 | High | [Quinoline]⁺ |

The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a definitive indicator of the presence of one bromine atom. The base peak is likely to be the quinoline-6-carbonyl cation (m/z 156) formed by the loss of the bromomethyl radical, or the quinolinyl cation (m/z 128) after loss of CO. Alpha cleavage, a common fragmentation pathway for ketones, would result in the formation of the quinoline-6-carbonyl cation.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone. In this case, 6-acetylquinoline would be the starting material.

Reaction Scheme:

A plausible synthetic route.

Materials:

-

6-Acetylquinoline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Dissolve 6-acetylquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water.

-

If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Spectroscopic Data Acquisition

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through an LC-MS system.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique (e.g., ESI or APCI). For EI-MS, a direct insertion probe can be used for the solid sample.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectral features based on established chemical principles and data from analogous compounds. The key diagnostic handles include the singlet for the -CH₂Br protons in the ¹H NMR spectrum, the strong carbonyl absorption in the IR spectrum, and the characteristic isotopic pattern of the molecular ion in the mass spectrum. By following the provided experimental protocols and comparing the acquired data with the predictions herein, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the success of their subsequent research endeavors.

References

Sources

Initial Reactivity Studies of α-Bromoketones with Quinoline: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this privileged heterocycle is crucial for the development of new chemical entities with enhanced biological activity. α-Bromoketones are highly versatile electrophilic intermediates, prized for their ability to alkylate a wide range of nucleophiles, including heteroatoms.[6][7][8] This technical guide provides a comprehensive overview of the initial reactivity studies between α-bromoketones and quinoline derivatives. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested experimental protocols for synthesis and kinetic monitoring, and present a framework for data interpretation. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the efficient and systematic exploration of this important chemical transformation.

Introduction: The Strategic Importance of Quinoline Alkylation

The quinoline ring system is prevalent in a vast array of pharmaceuticals, including anti-malarial drugs like quinine and chloroquine, as well as compounds with anticancer and antimicrobial properties.[2][4][5] The nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and a prime target for electrophilic attack.

α-Bromoketones are bifunctional compounds characterized by a carbonyl group and an adjacent carbon atom bearing a bromine atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution.[7] Furthermore, the bromine atom is an excellent leaving group, facilitating the reaction. The reaction between a quinoline and an α-bromoketone typically results in the formation of a quinolinium salt, a quaternary ammonium compound. This transformation is not merely a synthetic step but a strategic tool in drug design for several reasons:

-

Modulation of Physicochemical Properties: Quaternization introduces a permanent positive charge, significantly increasing the polarity and aqueous solubility of the molecule, which can be critical for bioavailability.

-

Bioisosteric Replacement & Scaffolding: The resulting keto-substituted quinolinium salt can serve as a versatile scaffold for further elaboration, enabling the exploration of new chemical space.

-

Biological Activity: The quinolinium moiety itself can be a key pharmacophore, interacting with biological targets through ionic bonding and other electrostatic interactions.

This guide will systematically explore the key parameters governing this reaction, providing the foundational knowledge to harness its full potential.

Mechanistic Rationale and Influencing Factors

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The quinoline nitrogen acts as the nucleophile, attacking the electrophilic α-carbon of the bromoketone. This concerted step involves the formation of a new C-N bond and the simultaneous cleavage of the C-Br bond.

Diagram: SN2 Reaction Mechanism

Caption: A generalized workflow for synthesis and analysis.

Protocol 1: Synthesis of an Exemplary α-Bromoketone (2-Bromo-1-phenylethan-1-one)

This protocol describes the bromination of acetophenone, a common starting material. The α-bromination of carbonyl compounds is a foundational reaction in organic chemistry. [9] Materials:

-

Acetophenone

-

Pyridine hydrobromide perbromide (PHPB) or Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Safety Precaution: Bromine is highly corrosive and toxic. Pyridine hydrobromide perbromide is a safer alternative. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Procedure:

-

Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath with stirring.

-

If using bromine, add it dropwise via a dropping funnel. If using PHPB, add it portion-wise. Maintain the temperature below 15 °C. [9]4. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-phenylethan-1-one.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The methylene protons adjacent to the bromine and carbonyl groups should appear as a characteristic singlet around δ 4.4 ppm in the ¹H NMR spectrum.

Protocol 2: Reaction of Quinoline with 2-Bromo-1-phenylethan-1-one

This protocol details the N-alkylation reaction to form the quinolinium salt.

Materials:

-

Quinoline (or a substituted derivative)

-

2-Bromo-1-phenylethan-1-one (from Protocol 1)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a dry round-bottom flask, dissolve quinoline (1.1 eq) in anhydrous acetonitrile.

-

Add 2-bromo-1-phenylethan-1-one (1.0 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to a gentle reflux (approx. 82 °C for MeCN) and monitor the reaction progress using TLC or HPLC. The reaction typically completes within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature. The quinolinium salt product often precipitates out of the solution.

-

If precipitation occurs, collect the product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid can be triturated with diethyl ether to induce crystallization.

-

Further purification can be achieved by recrystallization from a solvent system like ethanol/ether.

Analytical Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure of the product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a significant downfield shift for the quinoline protons, especially those on the pyridinium ring (H2, H8), due to the positive charge on the nitrogen. A new singlet for the methylene protons (N-CH₂) will appear, typically in the δ 5.5-6.5 ppm range.

-

¹³C NMR: The carbons of the quinoline ring will also show a downfield shift. The carbonyl carbon signal should be identifiable around 190-200 ppm.

-

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive ion mode. The spectrum will show a prominent peak corresponding to the molecular mass of the quinolinium cation [M]⁺.

-

Infrared (IR) Spectroscopy: The most prominent feature will be the strong carbonyl (C=O) stretching band, typically around 1680-1700 cm⁻¹. [10]* High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring reaction kinetics. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) is a good starting point. The quinolinium salt product is significantly more polar than the reactants and will have a shorter retention time.

Table 1: Representative Reactivity Data

This table summarizes hypothetical results from a study investigating the effect of substituents on the reaction rate.

| Entry | Quinoline Derivative | α-Bromoketone | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Quinoline | 2-Bromoacetophenone | MeCN | 80 | 6 | 95 |

| 2 | 6-Methoxyquinoline | 2-Bromoacetophenone | MeCN | 80 | 3 | 98 |

| 3 | 6-Nitroquinoline | 2-Bromoacetophenone | MeCN | 80 | 18 | 75 |

| 4 | Quinoline | 2-Bromo-2'-chloroacetophenone | MeCN | 80 | 7 | 92 |

| 5 | Quinoline | 2-Bromoacetophenone | EtOH | 80 | 12 | 60 |

Interpretation:

-

Entry 2 vs. 1: The electron-donating methoxy group enhances the nucleophilicity of the quinoline nitrogen, leading to a significantly faster reaction.

-

Entry 3 vs. 1: The electron-withdrawing nitro group deactivates the quinoline ring, slowing the reaction and resulting in a lower yield over a longer period.

-

Entry 4 vs. 1: The electronic effect of the chloro group on the electrophile is less pronounced than the effect on the nucleophile.

-

Entry 5 vs. 1: The use of a protic solvent (ethanol) slows the reaction, likely due to hydrogen bonding with the quinoline nitrogen, reducing its effective nucleophilicity.

Conclusion and Future Outlook

The N-alkylation of quinolines with α-bromoketones is a reliable and high-yielding reaction that provides access to a diverse range of functionalized quinolinium salts. Understanding the underlying SN2 mechanism and the factors that influence it—solvent, sterics, and electronics—is paramount for optimizing reaction conditions and designing new synthetic strategies. The protocols and analytical methods detailed in this guide provide a robust framework for initiating these studies. Future work can build upon this foundation by exploring more complex substrates, developing catalytic asymmetric versions of the reaction, and evaluating the biological activities of the novel quinolinium compounds synthesized.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]

-

Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(9), 6658–6771. [Link]

- Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term.

-

Jadhav, G. R., & Shaikh, M. N. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Results in Chemistry, 4, 100331. [Link]

-

Yadav, V. K., & Sriram, D. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17929. [Link]

-